molecular formula C10H10ClF3N4O3 B1682476 1H-Imidazol-2-amine, N-(2-chloro-5-(trifluoromethyl)phenyl)-4,5-dihydro-, mononitrate CAS No. 15327-38-5

1H-Imidazol-2-amine, N-(2-chloro-5-(trifluoromethyl)phenyl)-4,5-dihydro-, mononitrate

Cat. No. B1682476
CAS RN: 15327-38-5
M. Wt: 326.66 g/mol
InChI Key: DESQSCXTLOLOOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

St 587 is a clonidine derivative which is a selective alpha(1)-adrenoceptor stimulator with lipophilic properties.

properties

CAS RN

15327-38-5

Product Name

1H-Imidazol-2-amine, N-(2-chloro-5-(trifluoromethyl)phenyl)-4,5-dihydro-, mononitrate

Molecular Formula

C10H10ClF3N4O3

Molecular Weight

326.66 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine;nitric acid

InChI

InChI=1S/C10H9ClF3N3.HNO3/c11-7-2-1-6(10(12,13)14)5-8(7)17-9-15-3-4-16-9;2-1(3)4/h1-2,5H,3-4H2,(H2,15,16,17);(H,2,3,4)

InChI Key

DESQSCXTLOLOOG-UHFFFAOYSA-N

SMILES

C1CN=C(N1)NC2=C(C=CC(=C2)C(F)(F)F)Cl.[N+](=O)(O)[O-]

Canonical SMILES

C1CN=C(N1)NC2=C(C=CC(=C2)C(F)(F)F)Cl.[N+](=O)(O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine
St 587
ST-587

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Imidazol-2-amine, N-(2-chloro-5-(trifluoromethyl)phenyl)-4,5-dihydro-, mononitrate
Reactant of Route 2
Reactant of Route 2
1H-Imidazol-2-amine, N-(2-chloro-5-(trifluoromethyl)phenyl)-4,5-dihydro-, mononitrate
Reactant of Route 3
1H-Imidazol-2-amine, N-(2-chloro-5-(trifluoromethyl)phenyl)-4,5-dihydro-, mononitrate
Reactant of Route 4
Reactant of Route 4
1H-Imidazol-2-amine, N-(2-chloro-5-(trifluoromethyl)phenyl)-4,5-dihydro-, mononitrate
Reactant of Route 5
Reactant of Route 5
1H-Imidazol-2-amine, N-(2-chloro-5-(trifluoromethyl)phenyl)-4,5-dihydro-, mononitrate
Reactant of Route 6
1H-Imidazol-2-amine, N-(2-chloro-5-(trifluoromethyl)phenyl)-4,5-dihydro-, mononitrate

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